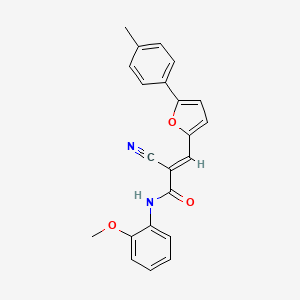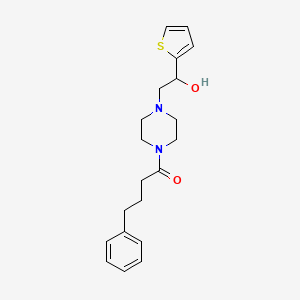
1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-4-phenylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-4-phenylbutan-1-one is a useful research compound. Its molecular formula is C20H26N2O2S and its molecular weight is 358.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Anticancer Activity
Researchers have synthesized heterocyclic compounds similar to the queried chemical, investigating their potential anticancer activities against human bone cancer cell lines. For example, a study successfully synthesized a compound through a multistep process, which was then evaluated for its in vitro anticancer activities against U2OS, Saos-2, and GC9811 human bone cancer cell lines. Molecular docking studies were also used to explore its potential antiviral activity by calculating binding sites for specific proteins (G. Lv, D. Zhang, D. Wang, L. Pan, Y. Liu, 2019).
Anti-Malarial Activity
Another research application has been in the context of anti-malarial agents. Selected derivatives have shown anti-malarial activity. The crystal structures of active and nonactive derivatives were reported, offering insights into the structure-activity relationships crucial for generating anti-malarial activity (W. Cunico, C. Gomes, W. Harrison, M. Moreth, J. Wardell, S. Wardell, 2009).
Development of Long-acting Therapeutic Agents
In the quest for long-acting therapeutic agents for cocaine abuse treatment, optically pure hydroxylated derivatives of a similar chemical structure were synthesized and evaluated. This research highlights the significant enantioselectivity of the derivatives, with S enantiomers displaying higher dopamine transporter (DAT) affinity. This study contributes to the understanding of binding affinity and selectivity for DAT and serotonin transporter (SERT), offering a foundation for developing targeted therapies (L. Hsin, C. Dersch, M. Baumann, D. Stafford, J. Glowa, R. Rothman, A. E. Jacobson, K. Rice, 2002).
Herbicidal and Plant Growth Regulatory Potential
Investigations into the herbicidal and plant growth regulatory potential of piperazine derivatives have been conducted, with compounds showing significant activity against Triticum aestivum. These compounds incorporate a piperazine ring and aryl(thio)carbamoyl groups, representing new chemical families of herbicides and cytokinin mimics. This research is pivotal in the development of novel agricultural chemicals (G. Stoilkova, P. Yonova, K. Ananieva, 2014).
Antidiabetic Potential and Solubility Enhancement
A study exploring the molecular association between a derivative of the queried compound and 2-hydroxypropyl-β-cyclodextrin (HPBCD) aimed to improve the solubility of an antidiabetic compound. The formation of this complex resulted in enhanced solubility and maintained biological activity, demonstrating the compound's potential in diabetes treatment and the effectiveness of HPBCD in solubility enhancement for pharmaceutical applications (R. Devine, Darren S. D. Martin, G. Kinsella, J. Findlay, J. C. Stephens, 2020).
特性
IUPAC Name |
1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c23-18(19-9-5-15-25-19)16-21-11-13-22(14-12-21)20(24)10-4-8-17-6-2-1-3-7-17/h1-3,5-7,9,15,18,23H,4,8,10-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEVAYKIMJUEJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2826982.png)
![ethyl 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate](/img/structure/B2826983.png)
![2-Methyl-6-[[1-(pyridin-2-ylmethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2826984.png)
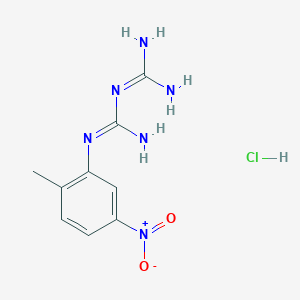



![2,6-Dichloro-5-fluoro-N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-YL]pyridine-3-carboxamide](/img/structure/B2826992.png)
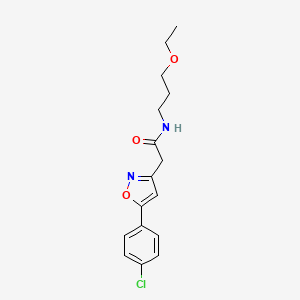
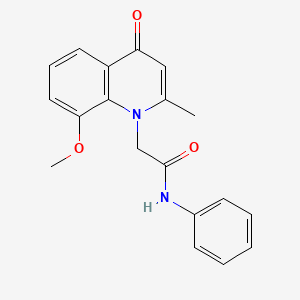
![6,7-dimethoxy-N-[(4-methylphenyl)methyl]-4-quinazolinamine](/img/structure/B2826995.png)
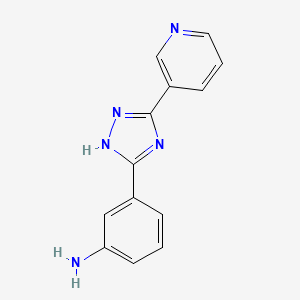
![(NE,Z)-4-Bromo-N-[(4-bromophenyl)imino]-N'-(phenylamino)benzene-1-carboximidamide](/img/structure/B2827001.png)
